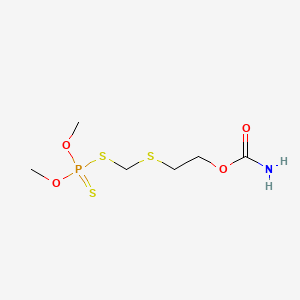
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol groups into sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates, depending on the reaction pathway and reagents used.
科学研究应用
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 2-(Methacryloyloxy)ethyl carbamate
- 2-(Dimethoxyphosphinothioyl)ethyl carbamate
- 2-(Dimethoxyphosphinothioylsulfanyl)ethyl carbamate
Uniqueness
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is unique due to its dual thiol and carbamate functional groups, which provide a versatile platform for chemical modifications and reactions. This dual functionality distinguishes it from other similar compounds and enhances its utility in various research applications .
属性
CAS 编号 |
3853-61-0 |
|---|---|
分子式 |
C6H14NO4PS3 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-(dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate |
InChI |
InChI=1S/C6H14NO4PS3/c1-9-12(13,10-2)15-5-14-4-3-11-6(7)8/h3-5H2,1-2H3,(H2,7,8) |
InChI 键 |
UVUWCTMVUUPDDF-UHFFFAOYSA-N |
规范 SMILES |
COP(=S)(OC)SCSCCOC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione](/img/structure/B15342630.png)
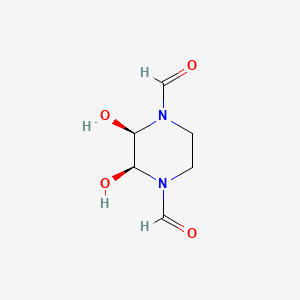

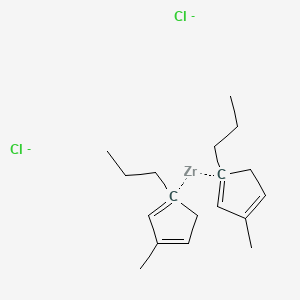

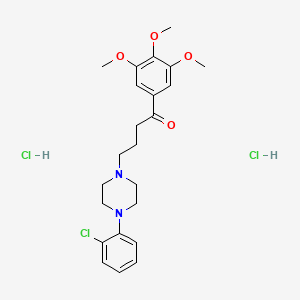
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
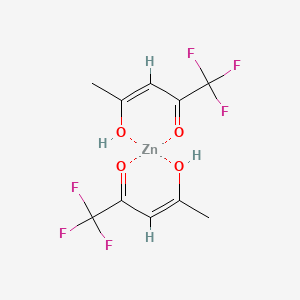
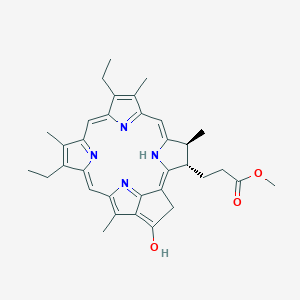
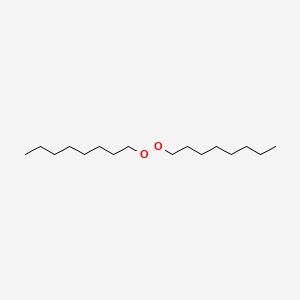
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
